4,4'-Bis(hexyloxy)bifenilo

Descripción general

Descripción

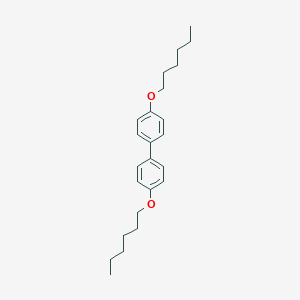

4,4’-Bis(hexyloxy)biphenyl is an organic compound that is a derivative of biphenyl . It is known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Synthesis Analysis

The synthesis of 4,4’-Bis(hexyloxy)biphenyl (BAB6) has been improved by substituting 4,4’-bis[6-(bromo)hexyloxy]biphenyl with 4,4’-bis[6-(hydroxyl)hexyloxy]biphenyl to react with acryloyl chloride instead of potassium acrylate . This improved method allows the reaction to occur at room temperature, increases the solubility of intermediate products, and improves the yield from 12.4% to 46.8% .Molecular Structure Analysis

The molecular formula of 4,4’-Bis(hexyloxy)biphenyl is C24H34O2 . It contains a total of 61 bonds, including 27 non-H bonds, 12 multiple bonds, 13 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic ethers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,4’-Bis(hexyloxy)biphenyl are complex and involve multiple steps . The process involves the use of various reagents and catalysts, and the order of reactions is critical for the success of the synthesis .Physical And Chemical Properties Analysis

4,4’-Bis(hexyloxy)biphenyl has a molecular weight of 354.53 g/mol . It is a solid at room temperature and should be stored in a sealed, dry environment . It is also known to be responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces .Aplicaciones Científicas De Investigación

Dispositivos Optoelectrónicos

4,4'-Bis(hexyloxy)bifenilo: es un compuesto de interés en el campo de la optoelectrónica debido a su potencial como bloque de construcción donante . Su estructura permite la síntesis de componentes como células solares orgánicas (OSC), diodos emisores de luz orgánicos (OLED) y transistores de efecto de campo orgánico (OFET). La capacidad de donación de electrones de este compuesto puede aprovecharse para mejorar la densidad de corriente de cortocircuito y ampliar el rango de absorción de estos dispositivos .

Células Solares Orgánicas

En aplicaciones fotovoltaicas orgánicas, los derivados de 4,4’-Bis(hexyloxy)bifenilo se han explorado por su papel en la mejora de las características fotovoltaicas de los colorantes . Se sabe que el grupo bifenilo en los donantes que contienen triarilamina aumenta significativamente el rendimiento fotovoltaico, lo que lo convierte en un componente valioso en el diseño de sistemas eficientes de recolección de energía solar .

OLED

Los derivados de este compuesto se utilizan como materiales de huésped en OLED fosforescentes. Desempeñan un papel crucial en la transferencia de energía de excitación al emisor y el confinamiento del excitón dentro de la capa emisora, lo que es esencial para el rendimiento del dispositivo .

Transistores de Efecto de Campo Orgánico (OFET)

4,4’-Bis(hexyloxy)bifenilo: participa en el desarrollo de OFET. Sus derivados pueden proporcionar una alta movilidad de huecos de efecto de campo y eficiencia de fotoluminiscencia, que son críticas para la fabricación de transistores emisores de luz eficientes con alta movilidad .

Inductores de Muerte Celular Inmunogénica Basados en Fotosensibilizadores

El compuesto se ha mencionado en el contexto de inductores avanzados de muerte celular inmunogénica (ICD) basados en fotosensibilizadores . Estos son una clase de compuestos que se pueden utilizar en terapia contra el cáncer para inducir una respuesta inmune contra las células tumorales.

Tecnología de Cristales Líquidos

En la tecnología de cristales líquidos, 4,4’-Bis(hexyloxy)bifenilo se utiliza para preparar películas de cristal líquido estabilizado con polímero (PSLC). El compuesto afecta la morfología de la red polimérica y las propiedades electro-ópticas de las películas PSLC, que son importantes para aplicaciones como pantallas y dispositivos ópticos .

Direcciones Futuras

4,4’-Bis(hexyloxy)biphenyl and similar compounds have gained a lot of attention in various fields of science, such as chemistry, materials science, and electronics. They are of great interest for the synthesis of optoelectronic devices . Future studies may focus on charge and exciton transfer in these compounds, as well as the degradation mechanisms of devices based on these compounds .

Mecanismo De Acción

Target of Action

4,4’-Bis(hexyloxy)biphenyl is a mesogenic diacrylate monomer . Its primary targets are the liquid crystals (LCs) in which it is incorporated . These LCs are responsive to small changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .

Mode of Action

The compound interacts with its targets by inducing changes in their physical properties. For instance, it can cause LCs to exhibit smectic phases, where the molecules show a degree of translational order and tend to align themselves in layers . This alignment can be influenced by changes in environmental conditions such as temperature and electric fields .

Biochemical Pathways

It is known that the compound plays a significant role in the formation of polymer dispersed liquid crystal (pdlc) films . These films are used in various optoelectronic devices .

Result of Action

The primary result of the action of 4,4’-Bis(hexyloxy)biphenyl is the formation of PDLC films with fast response times . For instance, a PDLC film cast using 4,4’-Bis(hexyloxy)biphenyl as the monomer had a response time of about 2 ms . The morphology of the polymer network in the PDLC was also influenced by the presence of this compound .

Action Environment

The action of 4,4’-Bis(hexyloxy)biphenyl is influenced by environmental factors such as temperature and electric fields . These factors can affect the alignment of the LCs and, consequently, the optical properties of the PDLC films . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of its environment .

Propiedades

IUPAC Name |

1-hexoxy-4-(4-hexoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPALUNJGWGOZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345415 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142450-58-6 | |

| Record name | 4,4'-Bis(hexyloxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can be inferred about the structure of 4,4'-Bis(hexyloxy)biphenyl from the research and what spectroscopic data might be expected?

A1: The target compound, 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, provides clues about the structure of 4,4'-Bis(hexyloxy)biphenyl. Removing the acetoxy groups at the 3 and 3' positions would yield the desired compound.

Q2: Could the unexpected by-product formation offer insights into potential challenges in synthesizing 4,4'-Bis(hexyloxy)biphenyl?

A2: The formation of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product [] suggests that the reaction conditions employed in the nickel-modified Ullmann reaction might lead to undesired side reactions. This could indicate a need for optimization in synthesizing 4,4'-Bis(hexyloxy)biphenyl, potentially involving adjustments to reaction parameters or exploration of alternative synthetic routes to enhance selectivity and yield.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)

![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)